

Emivirine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Emivirine*

Cat. No.: *B1671222*

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Introduction

Emivirine, also known by its developmental code MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1][2][3][4] Although its clinical development was discontinued, the study of its chemical properties and synthesis remains a valuable area of research for the development of new antiviral agents. This technical guide provides a detailed overview of the chemical structure and a comprehensive examination of the synthetic pathways for **Emivirine**.

Chemical Structure

Emivirine is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[4] Its chemical structure is characterized by the presence of a benzyl group at the 6-position, an isopropyl group at the 5-position, and an ethoxymethyl group at the N1-position of the uracil ring.

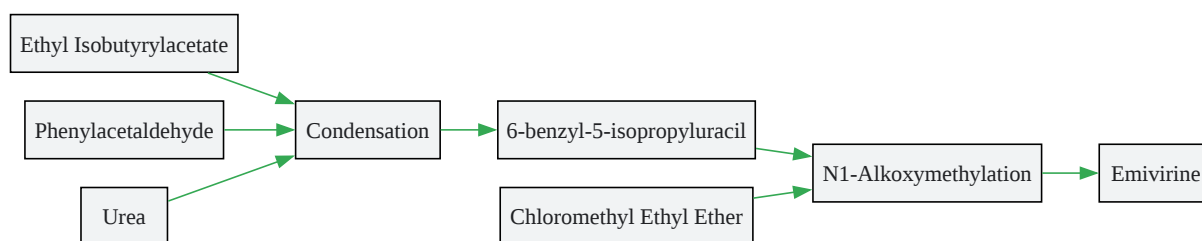
Table 1: Chemical Identifiers for **Emivirine**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 6-benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione[2] |
| SMILES String | <chem>CCOCN1C(=O)NC(=C(C(C)C)C1=O)CC2=CC=CC=C2</chem> |
| CAS Number | 149950-60-7[4] |
| Molecular Formula | C ₁₇ H ₂₂ N ₂ O ₃ [4] |
| Molecular Weight | 302.37 g/mol [4] |

Synthesis of Emivirine

The synthesis of **Emivirine** can be conceptually broken down into two primary stages: the formation of the core pyrimidine ring with the desired substituents at positions 5 and 6, followed by the introduction of the ethoxymethyl group at the N1 position. A plausible synthetic route is outlined below, based on established methods for the synthesis of uracil derivatives.[5][6]

Logical Flow of Emivirine Synthesis



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Caption: A logical workflow for the synthesis of **Emivirine**.

Experimental Protocols

Step 1: Synthesis of 6-benzyl-5-isopropyluracil (Intermediate 1)

A common method for the synthesis of the 6-benzyl-5-isopropyluracil core involves a multicomponent condensation reaction.

- Reaction: A Biginelli-type condensation or a similar cyclocondensation reaction can be employed. This typically involves the reaction of a β -ketoester (ethyl isobutyrylacetate), an aldehyde (phenylacetaldehyde), and urea in the presence of an acid catalyst.
- Illustrative Protocol:
 - To a solution of ethyl isobutyrylacetate (1 equivalent) and phenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol, add urea (1.2 equivalents) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
 - The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
 - The resulting crude product is purified by recrystallization or column chromatography to yield 6-benzyl-5-isopropyluracil.

Step 2: Synthesis of **Emivirine** (Final Product)

The final step involves the N1-alkoxymethylation of the uracil intermediate.

- Reaction: 6-benzyl-5-isopropyluracil is reacted with chloromethyl ethyl ether in the presence of a base to introduce the ethoxymethyl group at the N1 position.
- Illustrative Protocol:
 - To a solution of 6-benzyl-5-isopropyluracil (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).
 - The mixture is stirred at room temperature for a short period to allow for the formation of the corresponding anion.

- Chloromethyl ethyl ether (1.1 equivalents) is then added dropwise to the reaction mixture.
- The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.
- The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford **Emivirine**.

Quantitative Data

While specific yield data for each step in the synthesis of **Emivirine** is not readily available in a consolidated format, the synthesis of analogous compounds suggests that yields for these types of reactions can be moderate to good.

Table 2: Spectroscopic Data for **Emivirine**

| ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm) | ¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm) |
|--|---|
| Data not explicitly available in the searched literature. Expected signals would include those for the ethoxy, methyl, methine, methylene, and aromatic protons. | Data not explicitly available in the searched literature. Expected signals would include those for the carbonyl, aromatic, and aliphatic carbons. |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a plausible synthetic route for **Emivirine**. While detailed experimental protocols and quantitative data for the direct synthesis of **Emivirine** are not exhaustively documented in publicly available literature, the presented methodologies are based on well-established synthetic

transformations for uracil derivatives and provide a strong foundation for researchers in the field of medicinal chemistry and drug development. Further research to optimize the synthetic route and fully characterize the compound and its analogs could lead to the discovery of novel and more effective antiviral agents.

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